molecular formula C10H23NO3Si2 B13812746 Glycine, N-acetyl-N-(trimethylsilyl)-, trimethylsilyl ester

Glycine, N-acetyl-N-(trimethylsilyl)-, trimethylsilyl ester

Cat. No.: B13812746
M. Wt: 261.46 g/mol
InChI Key: VVWQARJVXPYDHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester involves the protection of functional groups during chemical reactions. The trimethylsilyl groups provide steric hindrance, preventing unwanted reactions at specific sites on the molecule . This allows for selective reactions to occur at other sites, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

  • Glycine, N,N-bis(trimethylsilyl)-, trimethylsilyl ester
  • Trimethylsilyl [bis(trimethylsilyl)amino]acetate
  • Glycine, tris-TMS

Uniqueness: N-Acetyl-N-(trimethylsilyl)glycine trimethylsilyl ester is unique due to the presence of both acetyl and trimethylsilyl groups, which provide dual protection for functional groups. This dual protection is particularly useful in multi-step organic syntheses where selective protection and deprotection are required .

Properties

Molecular Formula

C10H23NO3Si2

Molecular Weight

261.46 g/mol

IUPAC Name

trimethylsilyl 2-[acetyl(trimethylsilyl)amino]acetate

InChI

InChI=1S/C10H23NO3Si2/c1-9(12)11(15(2,3)4)8-10(13)14-16(5,6)7/h8H2,1-7H3

InChI Key

VVWQARJVXPYDHM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC(=O)O[Si](C)(C)C)[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.